Neruscin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

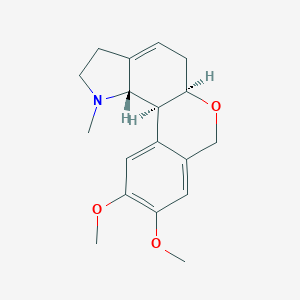

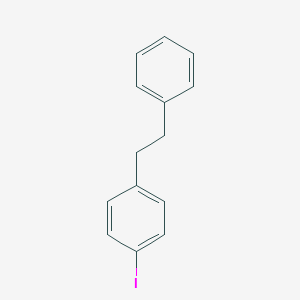

Neruscin is an organic compound with the chemical formula C18H21NO3S. It is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications. Neruscin is known for its ability to modulate the activity of specific ion channels in the nervous system, leading to a range of physiological and biochemical effects.

Aplicaciones Científicas De Investigación

Capsaicin and Neurogenic Detrusor Hyperreflexia

Capsaicin, a neurotoxin for C-fiber afferents, has been studied for its efficacy in treating detrusor hyperreflexia. A study involving patients with spinal cord lesions showed that intravesical capsaicin significantly improved clinical and urodynamic parameters of detrusor hyperreflexia. Side effects were frequent but tolerable (de séze et al., 1998).

Negamycin's Interaction with Ribosomal RNA and tRNA

Negamycin (NEG), a ribosome-targeting antibiotic, exhibits promising clinical activity. It binds to both small and large ribosomal subunits, inhibiting translocation and stimulating miscoding. This antibiotic's action overlaps with that of tetracycline, but with different activities (Polikanov et al., 2014).

Piperine and TRPV1 in Autonomous Bladder Model

Piperine (PIP) has similar pharmacological properties to vanilloids like capsaicin. A study focused on PIP-effects on autonomous bladder contractile activity, specifically its selectivity for the transient receptor potential channel 1 (TRPV1) receptor, and its role in volume-induced contractile changes (Gevaert et al., 2007).

Glucidic Capsaicin in Neurogenic Detrusor Overactivity

Research on glucidic capsaicin, a new formulation in a glucidic solution, aimed to improve the efficacy and tolerability for treating neurogenic detrusor overactivity in spinal cord injured and multiple sclerosis patients. This formulation was compared to an alcoholic capsaicin instillation (de séze et al., 2006).

Bacteriocins in Antimicrobial Applications

Bacteriocins, ribosomally synthesized antimicrobial peptides, are traditionally used as food preservatives. They are also being developed into next-generation antibiotics and have potential applications in treating cancer and regulating quorum sensing (Chikindas et al., 2018).

Intravesical Therapy for Neurogenic Detrusor Overactivity

Topical intravesical treatment strategies for neurogenic detrusor overactivity may provide alternatives to oral anticholinergics. These treatments, such as local anaesthetics or vanilloids, offer selectivity and potentially reduced side effects (Reitz & Schurch, 2004).

Propiedades

Número CAS |

13255-14-6 |

|---|---|

Nombre del producto |

Neruscin |

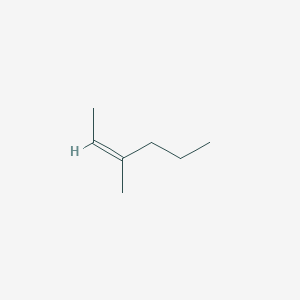

Fórmula molecular |

C18H23NO3 |

Peso molecular |

301.4 g/mol |

Nombre IUPAC |

(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole |

InChI |

InChI=1S/C18H23NO3/c1-19-7-6-11-4-5-14-17(18(11)19)13-9-16(21-3)15(20-2)8-12(13)10-22-14/h4,8-9,14,17-18H,5-7,10H2,1-3H3/t14-,17-,18-/m1/s1 |

Clave InChI |

LWBQJTCGYZXFLY-ZTFGCOKTSA-N |

SMILES isomérico |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4CO3)OC)OC |

SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |

SMILES canónico |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)